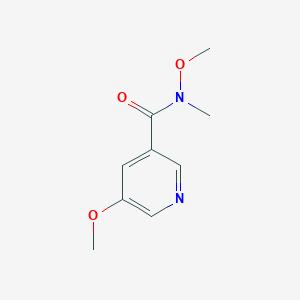

N,5-Dimethoxy-N-methylnicotinamide

Vue d'ensemble

Description

N,5-Dimethoxy-N-methylnicotinamide is a chemical compound with the empirical formula C9H12N2O3 . It has a molecular weight of 196.20 and is typically sold in solid form .

Molecular Structure Analysis

The molecular structure of N,5-Dimethoxy-N-methylnicotinamide consists of a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aliphatic), 1 ether (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

N,5-Dimethoxy-N-methylnicotinamide is a solid at room temperature . Its SMILES string isCON(C)C(=O)c1cncc(OC)c1 .

Applications De Recherche Scientifique

Induction of Erythroid Differentiation

N,5-Dimethoxy-N-methylnicotinamide and its analogues have been evaluated for their activity in inducing differentiation of murine erythroleukemia cells. Research has shown that N'-Methylnicotinamide was particularly effective, demonstrating more effectiveness than dimethyl sulfoxide in certain conditions. It led to almost all cells containing hemoglobin after a certain period of culture. This compound did not inhibit poly(ADP-ribose) polymerase in vitro but still induced differentiation of erythroleukemia cells in culture, suggesting a potential role in cellular differentiation and cancer treatment (Terada et al., 1979).

Enhancement of Cytotoxicity in Cancer Treatment

Studies have shown that 5-methylnicotinamide, a compound related to N,5-Dimethoxy-N-methylnicotinamide, can enhance the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells. This enhancement is considered evidence supporting the participation of (ADP-ribose)n in DNA excision repair and cell survival. Such properties make it a candidate for further exploration in cancer treatment and understanding cellular repair mechanisms (Nduka & Shall, 1980).

Photochemical Redox Transformations

N,5-Dimethoxy-N-methylnicotinamide has been studied for its photochemical redox transformations. Research has indicated that electrochemically generated dimers of N′-methylnicotinamide undergo photooxidation upon irradiation, yielding the respective parent monomers. These findings have implications in understanding the biochemical reactions and processes involving such compounds, which could be relevant for photochemical studies and applications (Czochralska et al., 1980).

Role in Enhancing Renal Function

Research involving N-methylnicotinamide (NMN), a related compound, has demonstrated that it can enhance renal organic base accumulation. This enhancement was observed in rats treated with potassium dichromate, suggesting a potential role in nephrotoxicity mitigation or in understanding renal function and its alterations in certain pathological conditions (Hirsch & Pakutis, 1975).

Potential in Treating Allergic Reactions

N,5-Dimethoxy-N-methylnicotinamide may have implications in treating allergic reactions. A related compound, N (3', 4'-dimethoxycinnamoyl) anthranilic acid (N-5'), was found to inhibit homologous passive cutaneous anaphylaxis in rats and guinea pigs, suggesting that derivatives of N,5-Dimethoxy-N-methylnicotinamide could have potential applications in managing allergic diseases (Koda et al., 1976).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N,5-dimethoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-8(13-2)6-10-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSBOFJJDWHGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CN=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670125 | |

| Record name | N,5-Dimethoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-Dimethoxy-N-methylnicotinamide | |

CAS RN |

1045855-73-9 | |

| Record name | N,5-Dimethoxy-N-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045855-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,5-Dimethoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

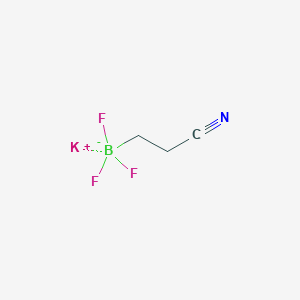

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

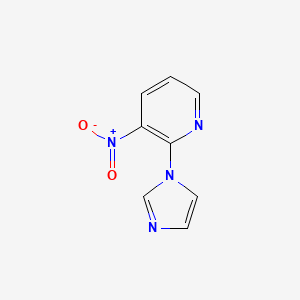

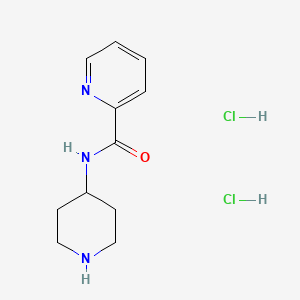

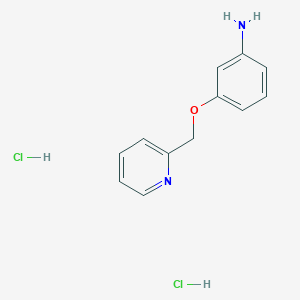

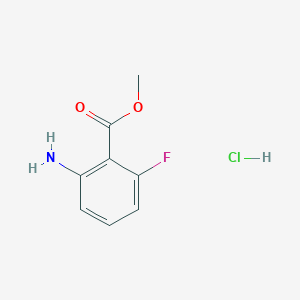

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1390874.png)